molecular formula C9H21N B1580603 1-Heptanamine, N-ethyl- CAS No. 66793-76-8

1-Heptanamine, N-ethyl-

Cat. No. B1580603
CAS RN: 66793-76-8
M. Wt: 143.27 g/mol
InChI Key: IUZZLNVABCISOI-UHFFFAOYSA-N
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Description

“1-Heptanamine, N-ethyl-” also known as “N-Ethyl-1-heptanamine” is an organic compound with the chemical formula C9H21N . It is a colorless liquid with a peculiar ammonia odor . It is soluble in organic solvents and insoluble in water .


Synthesis Analysis

The preparation of N-ethyl-n-heptane is usually obtained by the amination reaction between octane and ethylamine . This reaction generally needs to be carried out at an appropriate reaction temperature and pressure .


Molecular Structure Analysis

The molecular formula of “1-Heptanamine, N-ethyl-” is C9H21N . The molecular weight is 143.27 .


Physical And Chemical Properties Analysis

“1-Heptanamine, N-ethyl-” has a melting point of -13°C (estimate), a boiling point of 181 °C, and a density of 0.77 . It has a refractive index of 1.4240 . The compound is a pale yellow liquid .

Scientific Research Applications

Use of 1-Methylcyclopropene on Fruits and Vegetables

The inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), is extensively used in research to improve the understanding of ethylene's role in ripening and senescence of fruits and vegetables. This has commercial applications in maintaining product quality, especially in apples. The technology's adoption highlights a potential area where similar compounds might be applied for ethylene perception manipulation (Watkins, 2006).

Fatty Acid Ethyl Esters as Alcohol Consumption Markers

Research on fatty acid ethyl esters (FAEEs), including their detection in hair for alcohol consumption markers, uses solvents like n-heptane for extraction. Studies like these indicate the role of heptane derivatives in biochemical assays and forensic science, suggesting potential research applications for structurally or functionally related compounds (Auwärter et al., 2001).

Oxidation Studies of Ethyl Tertiary Butyl Ethers

The gas-phase oxidation of ethyl tert-butyl ether (ETBE) involves experiments with n-heptane, exploring the combustion and oxidation processes relevant to fuel and energy research. Understanding these reactions can inform the development of cleaner combustion technologies and the optimization of fuel compositions (Glaude et al., 2000).

Pervaporation for Ethyl Alcohol/Heptane Separation

Studies on the separation of ethyl alcohol and heptane mixtures by pervaporation using cellulose membranes explore the transport mechanisms and separation efficiencies of these processes. Such research can guide the design of separation processes in chemical engineering and the development of more efficient industrial applications (Okada & Matsuura, 1991).

Safety And Hazards

“1-Heptanamine, N-ethyl-” is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage . When handling “1-Heptanamine, N-ethyl-”, it is necessary to take appropriate chemical safety measures, such as wearing appropriate protective equipment and appliances, and ensuring a well-ventilated working environment .

properties

IUPAC Name

N-ethylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-5-6-7-8-9-10-4-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZZLNVABCISOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10216913
Record name 1-Heptanamine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptanamine, N-ethyl-

CAS RN

66793-76-8
Record name 1-Heptanamine, N-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066793768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanamine, N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10216913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylheptylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of a solution of 5.5 gms of the N-heptylacetamide in 150 ml of diethyl ether and 3.99 gms of lithium aluminum hydride are stirred at room temperature for 18 hours. The reaction mixture is then worked up with H2O/NaOH by the Fieser method, following which the organic layer is dried over MgSO4, filtered, and concentrated under vacuum to give N-heptyl-N-ethylamine.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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